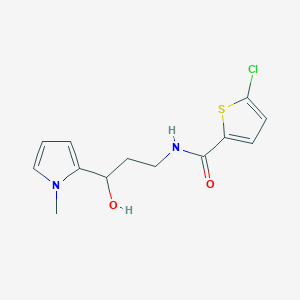

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide

Description

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a hydroxypropyl group, and a pyrrole ring

Properties

IUPAC Name |

5-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-16-8-2-3-9(16)10(17)6-7-15-13(18)11-4-5-12(14)19-11/h2-5,8,10,17H,6-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVCMHVWBLYUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

Introduction of the carboxamide group: This step involves the reaction of the thiophene ring with a suitable amine to form the carboxamide group.

Addition of the hydroxypropyl group: The hydroxypropyl group can be introduced through a reaction involving a suitable alcohol and an alkylating agent.

Incorporation of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-chloro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide: Similar structure but lacks the methyl group on the pyrrole ring.

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)furan-2-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness

5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of both a thiophene and pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group, a hydroxyl group, and a pyrrole moiety. The synthesis typically involves multi-step organic reactions, utilizing reagents such as bromine for halogenation and various catalysts for functional group modifications.

| Component | Details |

|---|---|

| IUPAC Name | 5-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide |

| Molecular Formula | C13H15ClN2O2S |

| Molecular Weight | 288.79 g/mol |

| InChI Key | ZQKQZQXYPVZLQV-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

The compound's thiophene and pyrrole rings contribute to its binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with active sites, enhancing specificity and efficacy in modulating biological pathways.

Anticancer Activity

Studies have demonstrated that 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.50 | Significant growth inhibition |

| A549 | 26.00 | Induced apoptosis |

| NCI-H460 | 42.30 | Moderate cytotoxicity |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in vitro. It modulates the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

- Study on Anticancer Properties : A study conducted on the MCF7 breast cancer cell line revealed that the compound inhibited cell proliferation with an IC50 value of 12.50 µM, indicating potent anticancer activity.

- Anti-inflammatory Mechanisms : In a separate investigation, the compound was tested for its ability to inhibit TNF-alpha production in macrophages, demonstrating significant anti-inflammatory effects.

Comparative Analysis

When compared to similar compounds, such as those containing furan instead of thiophene or lacking the methyl group on the pyrrole ring, 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide shows enhanced biological activity due to its unique structural features.

| Compound | Structure | Notable Activity |

|---|---|---|

| 5-Chloro-N-(3-hydroxy-3-(1-methylpyrrol-2-yl)propyl)furan-2-carboxamide | Furan ring instead of thiophene | Lower anticancer activity |

| 5-Bromo-N-(3-hydroxy-3-(1-methylpyrrol-2-yl)propyl)thiophene-2-sulfonamide | Contains sulfonamide group | Different pharmacological profile |

Q & A

Q. What synthetic methodologies are reported for structurally analogous thiophene-carboxamide derivatives, and how can they inform the synthesis of this compound?

Answer: Synthesis of thiophene-carboxamide derivatives often involves condensation reactions between thiophene carboxylic acid derivatives and amines. For example:

- Step 1 : Activation of the carboxylic acid (e.g., via mixed anhydrides or coupling reagents like EDCI/HOBt) .

- Step 2 : Amine coupling under reflux in aprotic solvents (e.g., CH₂Cl₂ or THF) .

- Step 3 : Purification via recrystallization (e.g., methanol/water mixtures) or HPLC .

Q. Key Data from Analogous Syntheses

| Compound | Catalyst/Solvent | Reaction Time | Yield | Purity Method | Reference |

|---|---|---|---|---|---|

| Compound 23 () | CH₂Cl₂, RT | 3 hours | 72% | HPLC, NMR, HRMS | |

| Compound 10 () | Pd-PEPPSI-SIPr, THF | 24 hours | 87% | NMR, IR, HRMS |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.2 ppm), pyrrole protons (δ 6.0–6.5 ppm), and hydroxyl groups (broad signal at δ 1.5–3.0 ppm) .

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₁₄H₁₆ClN₂O₂S: 323.05) with <2 ppm error .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .

Common Pitfalls : Overlapping NMR signals (e.g., pyrrole and thiophene protons) require 2D techniques (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Answer: DoE minimizes trial runs while maximizing data output. For example:

- Variables : Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal yield .

- Case Study : In , a 3² factorial design reduced experiments by 40% while identifying THF and 1.5 mol% Pd catalyst as optimal .

Q. How do computational methods (e.g., DFT or reaction path searches) aid in predicting reactivity or regioselectivity?

Answer:

- Quantum Chemical Calculations : Predict transition states for nucleophilic attack on the thiophene ring (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- ICReDD Approach : Combines reaction path searches (via GRRM or AFIR) with experimental feedback to identify low-energy pathways . Example: Pd-catalyzed coupling in was validated computationally .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved for this compound?

Answer:

- Step 1 : Verify sample purity via HPLC (≥95%) to rule out impurities .

- Step 2 : Cross-validate with alternative techniques (e.g., 13C DEPT for quaternary carbons, HSQC for proton-carbon correlations) .

- Case Study : In , LC-MS discrepancies were resolved by repeating synthesis under inert atmosphere to prevent oxidation .

Data Contradiction Analysis

Q. Why might reported yields vary across synthetic protocols for similar compounds?

Answer: Variations arise from:

- Catalyst Efficiency : Pd-PEPPSI-SIPr () vs. traditional Pd(PPh₃)₄ (lower yields due to ligand dissociation) .

- Workup Methods : Recrystallization (75–85% recovery) vs. column chromatography (higher purity but lower yield) .

- Side Reactions : Hydroxyl group oxidation during purification (mitigated by inert conditions) .

Recommendation : Use a "unified protocol" table to standardize variables (e.g., solvent, catalyst) for reproducibility.

Methodological Framework

Q. What strategies are recommended for scaling up synthesis from milligram to gram scale?

Answer:

- Reactor Design : Use continuous-flow systems to maintain temperature control and reduce side reactions .

- Separation Technologies : Membrane filtration for large-scale purification (CRDC subclass RDF2050104) .

- Case Study : achieved 87% yield at 0.445 mmol scale; pilot studies suggest ≥80% yield at 10 mmol with TMPMgCl·LiCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.